Cas no 392248-50-9 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide)

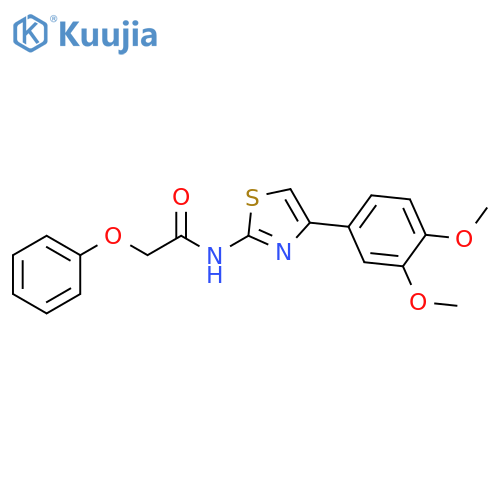

392248-50-9 structure

商品名:N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide

CAS番号:392248-50-9

MF:C19H18N2O4S

メガワット:370.422223567963

CID:6494515

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide

- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-phenoxyacetamide

- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

- Acetamide, N-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-2-phenoxy-

-

- インチ: 1S/C19H18N2O4S/c1-23-16-9-8-13(10-17(16)24-2)15-12-26-19(20-15)21-18(22)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,21,22)

- InChIKey: HQFXOGMBCFECRI-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC=C(OC)C(OC)=C2)=CS1)(=O)COC1=CC=CC=C1

じっけんとくせい

- 密度みつど: 1.291±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.44±0.50(Predicted)

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0336-0258-3mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-30mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-10μmol |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-15mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-40mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-100mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-20μmol |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-5mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-25mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0336-0258-50mg |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

392248-50-9 | 90%+ | 50mg |

$160.0 | 2023-07-28 |

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

392248-50-9 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-phenoxyacetamide) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2230780-65-9(IL-17A antagonist 3)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量